Methyl 7-[(4-fluorophenyl)methyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
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Overview
Description
Methyl 7-[(4-fluorophenyl)methyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8400^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound with a unique structure that includes a fluorophenyl group, an imino group, and a triazatricyclo framework
Preparation Methods
The synthesis of Methyl 7-[(4-fluorophenyl)methyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves several steps. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance . The reaction typically involves the use of boron reagents and palladium catalysts to achieve the desired coupling.
Chemical Reactions Analysis
Methyl 7-[(4-fluorophenyl)methyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has several scientific research applications In chemistry, it is used as a building block for the synthesis of more complex moleculesIn medicine, it is being explored for its potential therapeutic properties, including its use as a neuroprotective and anti-inflammatory agent .
Mechanism of Action
The mechanism of action of Methyl 7-[(4-fluorophenyl)methyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting certain enzymes and modulating signaling pathways involved in inflammation and cell survival .
Comparison with Similar Compounds
Methyl 7-[(4-fluorophenyl)methyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can be compared with other similar compounds, such as 4-fluorobenzylamine and other fluorophenyl derivatives. These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture . The unique triazatricyclo framework of this compound sets it apart from these similar compounds and contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C20H15FN4O3 |
---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
methyl 7-[(4-fluorophenyl)methyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate |
InChI |
InChI=1S/C20H15FN4O3/c1-28-20(27)14-10-15-18(23-16-4-2-3-9-24(16)19(15)26)25(17(14)22)11-12-5-7-13(21)8-6-12/h2-10,22H,11H2,1H3 |
InChI Key |
ZAJLALXEPHCKFJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=N)CC4=CC=C(C=C4)F |
Origin of Product |
United States |
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